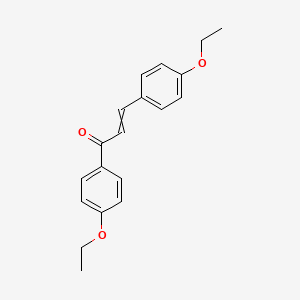

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)-

Description

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone flanked by two 4-ethoxyphenyl substituents. The ethoxy groups (-OCH₂CH₃) at the para positions of the aromatic rings confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. Chalcones are widely studied for their roles in organic synthesis, materials science, and bioactive molecule development .

Properties

CAS No. |

141701-93-1 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3 |

InChI Key |

MORPXEJCAQCOOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:

Reagents: 4-ethoxybenzaldehyde and 4-ethoxyacetophenone

Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of solid-supported catalysts can also enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Can be reduced to form saturated ketones or alcohols.

Substitution: Can undergo nucleophilic substitution reactions at the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Substituted chalcones with various functional groups

Scientific Research Applications

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- has been extensively studied for its applications in:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

Industry: Used in the production of dyes, pigments, and as a precursor for polymer synthesis.

Mechanism of Action

The biological activity of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of protein function. This interaction can trigger various cellular pathways, including apoptosis, autophagy, and anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings significantly alter molecular polarity, solubility, and hydrogen-bonding capacity. Key analogs include:

*Estimated based on structural analogs.

Reactivity and Chemical Behavior

- Electronic Effects: Ethoxy groups are electron-donating via resonance, stabilizing the enone system and reducing electrophilicity compared to bromo derivatives . Hydroxy analogs exhibit tautomerism and pH-dependent reactivity, forming hydrogen-bonded networks that influence crystallization .

- Hydrogen Bonding: The hydroxy derivative (C₁₅H₁₂O₃) forms extensive intermolecular H-bonds, as evidenced by graph set analysis in crystallography . Ethoxy groups lack H-bond donor capacity but participate in weaker dipole-dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.